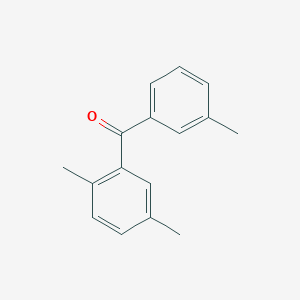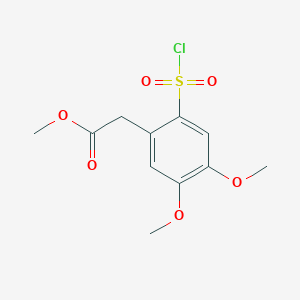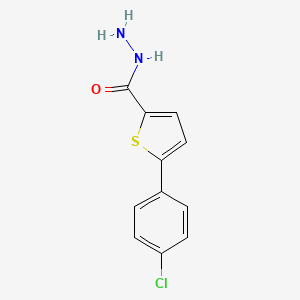
4-(Methythio)-3-(trifluoromethyl)-nitrobenzene, 99%
Übersicht
Beschreibung
4-(Methythio)-3-(trifluoromethyl)-nitrobenzene, also known as 4-M3TNB, is a highly reactive organic compound with a wide range of potential uses in scientific research. This compound is composed of one carbon, four hydrogen, two sulfur, three nitrogen, and three fluorine atoms. It is a yellow, oily liquid that is insoluble in water and has a molecular weight of 212.22 g/mol. 4-M3TNB is a nitrobenzene derivative, meaning that it has a nitro group (NO2) bonded to a benzene ring. Nitrobenzenes are highly explosive compounds and are used in a variety of applications, including explosives, dyes, and pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
4-(Methythio)-3-(trifluoromethyl)-nitrobenzene, 99% has a wide range of potential applications in scientific research. It can be used as an intermediate in the synthesis of other compounds, such as 4-methylthiophenylboronic acid and 4-methylthiophenylmethylsulfonyl chloride. It can also be used as an oxidizing agent in the synthesis of organic compounds. 4-(Methythio)-3-(trifluoromethyl)-nitrobenzene, 99% is also used in the synthesis of drugs, such as the anti-cancer drug lapatinib.
Wirkmechanismus
4-(Methythio)-3-(trifluoromethyl)-nitrobenzene, 99% is a highly reactive compound and can easily react with other compounds to form new products. The nitro group of 4-(Methythio)-3-(trifluoromethyl)-nitrobenzene, 99% is highly reactive and can undergo nucleophilic substitution reactions with nucleophiles such as amines and alcohols. These reactions can produce a variety of products, depending on the reactants and conditions used.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(Methythio)-3-(trifluoromethyl)-nitrobenzene, 99% are not well understood. However, it is known that 4-(Methythio)-3-(trifluoromethyl)-nitrobenzene, 99% is highly toxic and can cause severe skin and eye irritation. In addition, it can cause severe respiratory irritation and can be harmful if inhaled. It is also known to be a mutagen and carcinogen, meaning that it can cause genetic mutations and increase the risk of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
4-(Methythio)-3-(trifluoromethyl)-nitrobenzene, 99% has several advantages and limitations when used in laboratory experiments. One of the main advantages is its high reactivity, which makes it useful for synthesizing a variety of compounds. It is also relatively inexpensive and easy to obtain. However, 4-(Methythio)-3-(trifluoromethyl)-nitrobenzene, 99% is highly toxic and must be handled with extreme caution. It is also highly flammable and explosive, so it must be stored and used in a well-ventilated area.
Zukünftige Richtungen
There are several potential future directions for research involving 4-(Methythio)-3-(trifluoromethyl)-nitrobenzene, 99%. One area of research is the development of safer methods for synthesizing and handling this compound. Another area of research is the development of new applications for 4-(Methythio)-3-(trifluoromethyl)-nitrobenzene, 99%, such as in the synthesis of pharmaceuticals and other organic compounds. Finally, further research is needed to better understand the biochemical and physiological effects of this compound.
Eigenschaften
IUPAC Name |
1-methylsulfanyl-4-nitro-2-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2S/c1-15-7-3-2-5(12(13)14)4-6(7)8(9,10)11/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKAXBXQLSZSMLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10489781 | |
| Record name | 1-(Methylsulfanyl)-4-nitro-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10489781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
60789-49-3 | |
| Record name | 1-(Methylsulfanyl)-4-nitro-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10489781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














